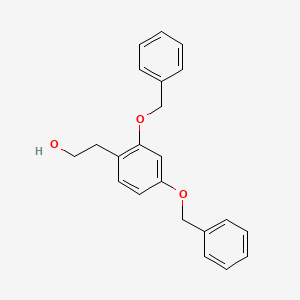

2-(2,4-Bis(benzyloxy)phenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[2,4-bis(phenylmethoxy)phenyl]ethanol |

InChI |

InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |

InChI Key |

IAHHRHLYTXSSQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Chemical Transformations and Reaction Pathways of 2-(2,4-Bis(benzyloxy)phenyl)ethanol

The chemical reactivity of this compound is primarily centered around its ethanol (B145695) side chain and the two benzyloxy ether protecting groups. These functionalities allow for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

The primary alcohol of the ethanol group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent. For the partial oxidation to an aldehyde, milder oxidizing agents are employed. Conversely, stronger oxidants will lead to the formation of the corresponding carboxylic acid. libretexts.org

Common reagents for the selective oxidation to an aldehyde include:

Pyridinium chlorochromate (PCC) : This reagent is known for its ability to oxidize primary alcohols to aldehydes with high efficiency, stopping the oxidation at the aldehyde stage. libretexts.orgchemistrysteps.com

Dess-Martin periodinane (DMP) : DMP is another mild oxidant that offers advantages such as neutral reaction conditions and high yields. libretexts.org

Swern oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). chemistryhall.comwikipedia.org It is highly effective for converting primary alcohols to aldehydes without over-oxidation. chemistryhall.comorganic-chemistry.org

For the complete oxidation to a carboxylic acid, stronger oxidizing agents are necessary, such as:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) , often used in the form of the Jones reagent.

The resulting aldehyde or carboxylic acid can be reduced back to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes, while the more powerful lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and carboxylic acids to the corresponding alcohol.

Interactive Data Table: Oxidizing and Reducing Agents for the Ethanol Moiety

| Transformation | Reagent | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation | Dess-Martin periodinane (DMP) | Aldehyde |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Aldehyde |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Chromium trioxide (CrO₃) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) | Alcohol (from aldehyde) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohol (from aldehyde or carboxylic acid) |

The benzyloxy groups in this compound function as protecting groups for the phenol (B47542) functionalities. Their selective removal is a key step in many synthetic routes.

Catalytic hydrogenolysis is the most prevalent method for the deprotection of benzyl (B1604629) ethers. ambeed.comorganic-chemistry.org This reaction involves the cleavage of the C-O bond of the ether using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org The process is generally clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.orgacsgcipr.org While effective, care must be taken when other reducible functional groups are present in the molecule. acsgcipr.org

Alternative deprotection strategies for benzyl ethers include the use of strong acids or oxidative methods. organic-chemistry.org For instance, p-methoxybenzyl ethers can be cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org More recently, an oxidative deprotection of benzyl groups using a nitroxyl-radical catalyst and a co-oxidant has been developed, which is effective even for substrates with hydrogenation-sensitive functional groups. nih.gov

The benzyloxy groups are generally stable and unreactive. However, the synthesis of benzyloxy-containing compounds often involves the nucleophilic substitution of a benzyl halide with an alkoxide or phenoxide. For example, the benzylation of a phenolic precursor can be achieved using benzyl bromide or chloride in the presence of a base like potassium carbonate.

Analogues of this compound are valuable precursors for coupling reactions, particularly after deprotection of the phenolic hydroxyl groups. These dihydroxy derivatives can then undergo various coupling reactions to form larger, more complex molecules.

For example, Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, are a powerful tool for carbon-carbon bond formation. beilstein-journals.org While not directly involving this compound itself, its deprotected and functionalized derivatives could be employed in such reactions.

Furthermore, chalcones, which are α,β-unsaturated ketones, can be synthesized from appropriately substituted acetophenones and benzaldehydes. A related compound, (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, has been synthesized via a Claisen-Schmidt condensation, demonstrating the utility of bis(benzyloxy)phenyl structures in building larger molecular frameworks. nih.gov

The mechanisms of the primary transformations involving this compound are well-established in organic chemistry.

The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide. wikipedia.org Initially, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form an electrophilic sulfur species. chemistryhall.comwikipedia.org The alcohol then attacks this species, and subsequent deprotonation by a hindered base leads to the formation of the ylide, which then collapses to yield the aldehyde, dimethyl sulfide, and carbon dioxide. chemistrysteps.comwikipedia.org

The hydrogenolysis of benzyl ethers over a palladium catalyst is a heterogeneous catalytic process. stackexchange.com The mechanism is thought to involve the adsorption of the benzyl ether onto the palladium surface, followed by cleavage of the C-O bond. acsgcipr.orgresearchgate.net This can proceed through various pathways, including oxidative addition of the C-O bond to the palladium surface, followed by reductive elimination. stackexchange.com

Detailed Mechanistic Investigations of Key Chemical Transformations

Kinetic Analysis of Reaction Steps

The conversion of 2,4-bis(benzyloxy)phenylacetic acid to this compound is commonly achieved through reduction with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comlibretexts.org While specific kinetic data for the reduction of 2,4-bis(benzyloxy)phenylacetic acid is not extensively documented in publicly available literature, the kinetics of LiAlH₄ reductions of carboxylic acids, in general, are understood to be complex.

The subsequent steps involve the nucleophilic attack of the hydride on the carbonyl carbon of the carboxylate salt. The rate of this step is influenced by several factors, including the steric hindrance around the carbonyl group and the electronic effects of the substituents on the phenyl ring. The presence of the two bulky benzyloxy groups at the ortho and para positions of 2,4-bis(benzyloxy)phenylacetic acid would be expected to influence the rate of hydride attack compared to unsubstituted phenylacetic acid. However, without specific experimental data, a quantitative comparison is not possible.

A comprehensive kinetic analysis would involve determining the reaction order with respect to each reactant and the rate constants for each elementary step. This would typically be achieved through techniques such as monitoring the disappearance of the starting material or the appearance of the product over time using spectroscopic methods like NMR or chromatography.

Table 1: Factors Influencing the Rate of Reduction of Substituted Phenylacetic Acids

| Factor | Influence on Reaction Rate | Rationale |

| Steric Hindrance | Can decrease the rate | Bulky substituents near the reaction center hinder the approach of the nucleophile (hydride). |

| Electronic Effects | Electron-withdrawing groups can increase the rate, while electron-donating groups can decrease it. | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Solvent | Can influence the solubility and reactivity of the reducing agent. | Ethereal solvents like THF and diethyl ether are commonly used as they are inert to LiAlH₄ and can solvate the reactants. |

| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

Elucidation of Reaction Intermediates

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a series of well-established intermediates. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com The elucidation of these intermediates is crucial for a complete understanding of the reaction mechanism.

The first intermediate formed is the lithium carboxylate salt, resulting from the initial acid-base reaction. This is then attacked by a hydride ion from LiAlH₄ to form a tetrahedral intermediate. This intermediate is unstable and collapses to release an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, a workup with water or a mild acid protonates the alkoxide to yield the primary alcohol, this compound. libretexts.orgyoutube.com

While these intermediates are generally accepted for the reduction of carboxylic acids, their direct observation for the specific case of 2,4-bis(benzyloxy)phenylacetic acid is not reported in detail in the literature. The identification and characterization of these transient species would typically require specialized techniques.

Spectroscopic Identification: Low-temperature NMR spectroscopy could potentially be used to observe the formation and consumption of intermediates. By running the reaction at a very low temperature, the reaction rate can be slowed down sufficiently to allow for the detection of otherwise fleeting species.

Trapping Experiments: Another approach to elucidating intermediates is through trapping experiments. This involves introducing a reagent that can react specifically with one of the proposed intermediates to form a stable, characterizable product. For example, a trapping agent could be used to intercept the intermediate aldehyde before it is further reduced.

Table 2: Proposed Intermediates in the Reduction of 2,4-Bis(benzyloxy)phenylacetic Acid

| Intermediate | Structure | Method of Elucidation |

| Lithium 2,4-bis(benzyloxy)phenylacetate | A salt formed by the deprotonation of the carboxylic acid. | Generally inferred from the initial acid-base reaction. |

| Tetrahedral Intermediate | Formed by the nucleophilic attack of hydride on the carboxylate. | Generally proposed based on the established mechanism of carbonyl reduction. |

| 2,4-Bis(benzyloxy)phenylacetaldehyde | Formed by the collapse of the tetrahedral intermediate. | Its presence is inferred as it is rapidly reduced to the final product. |

| Lithium alkoxide | The deprotonated form of the final alcohol product before workup. | Generally inferred as the immediate precursor to the final alcohol. |

Iii. Derivatization and Functionalization Chemistry

Synthetic Approaches to Novel Derivatives of 2-(2,4-Bis(benzyloxy)phenyl)ethanol

The primary hydroxyl group of this compound is a prime site for modifications such as etherification and esterification.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Chemoselective etherification of benzylic alcohols, like the one present in the title compound, can be achieved using reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.orgresearchgate.net This method offers selectivity for benzylic hydroxyls over other types, which is a useful strategy in multi-functional molecules. organic-chemistry.org

Esterification: The hydroxyl group can be readily converted to an ester. This can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. For example, esterification can be mediated by triethylamine (B128534) when reacting with a suitable carboxylic acid. nih.gov Another approach involves the use of benzotriazole (B28993) esters, formed in situ from carboxylic acids, which are effective intermediates for the esterification of alcohols. researchgate.net

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Alkyl ether |

| Esterification | Carboxylic acid, Catalyst (e.g., Et3N) | Ester |

| Etherification | 2,4,6-trichloro-1,3,5-triazine, DMSO, Methanol/Ethanol | Methyl/Ethyl ether |

| Esterification | Carboxylic acid, HOBt, EDC, DMAP | tert-Butyl ester |

The aromatic ring of this compound, while bearing two bulky benzyloxy groups, can still undergo electrophilic aromatic substitution reactions. The existing benzyloxy groups are ortho, para-directing and activating. msu.edu However, the positions for substitution are influenced by the steric hindrance imposed by these large groups. msu.edu Friedel-Crafts acylation or alkylation could potentially introduce new substituents, although the reaction conditions would need to be carefully controlled to avoid side reactions.

The directing effects of the two existing benzyloxy groups would reinforce substitution at the 5-position of the phenyl ring. msu.edu

The structure of this compound provides a scaffold for the construction of fused ring systems, including heterocycles. Annulation, the formation of a new ring onto an existing one, can be a powerful strategy. researchgate.net For example, the hydroxyl group could be converted into a leaving group, and subsequent intramolecular cyclization with a suitably introduced functional group on the aromatic ring could lead to the formation of a chromane (B1220400) or other heterocyclic systems.

The synthesis of N1-substituted benzimidazole (B57391) derivatives has been achieved through the rearrangement of N1-alkyl-1,5-benzodiazepine-2-thiones, demonstrating a pathway for creating complex heterocyclic structures from related precursors. researchgate.net While not a direct reaction of the title compound, it illustrates the potential for its derivatives to undergo ring-forming reactions.

This compound as a Key Synthetic Intermediate

The versatility of this compound makes it a valuable intermediate in the synthesis of more elaborate molecules.

This compound serves as a crucial starting material or intermediate in multi-step syntheses. For example, derivatives of the related 2-(4-benzyloxyphenyl)ethanol (B24225) are used in the synthesis of chalcones, which are precursors to various biologically active molecules. nih.gov The synthesis of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, highlights the use of a similarly substituted aromatic core. nih.gov Furthermore, related structures are used in the synthesis of isoxazole (B147169) derivatives, which have been investigated as enzyme inhibitors. nih.gov

The defined geometry and functional groups of this compound make it an attractive building block for the construction of macrocycles and supramolecular assemblies. The benzyloxy groups can provide the necessary steric bulk and potential for pi-stacking interactions, which are important in directing the assembly of such large structures. The hydroxyl group provides a reactive handle for linking these units together. While specific examples of its direct use in macrocycle synthesis are not prevalent in the provided search results, the principles of supramolecular chemistry suggest its potential in this area due to its structural features. The related compound 2-(4-benzyloxyphenyl)ethanol is noted as an important intermediate in the fine chemicals industry, which includes materials science applications. google.com

Precursor for Advanced Polyaromatic Architectures (e.g., Phthalocyanines)

The molecular structure of this compound, with its protected hydroxyl groups and an ethyl alcohol side chain, presents a versatile platform for the synthesis of more complex, functional molecules. A significant application of this compound lies in its potential as a precursor for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that have garnered considerable interest for their applications in materials science, including as dyes, catalysts, and in photodynamic therapy, owing to their intense color and unique electronic properties. dergipark.org.trresearchgate.net The substituents on the periphery of the phthalocyanine (B1677752) ring play a crucial role in tuning these properties, such as solubility and aggregation behavior. researchgate.netacs.org

The conversion of this compound into a phthalocyanine is not a direct process but involves a multi-step synthetic pathway. This pathway hinges on the transformation of the starting material into a substituted phthalonitrile (B49051), which can then undergo a metal-templated cyclotetramerization to form the final phthalocyanine macrocycle. umich.eduresearchgate.net

A plausible synthetic route commences with the modification of the ethanol side chain. The primary alcohol can be oxidized to the corresponding carboxylic acid, yielding 2-(2,4-Bis(benzyloxy)phenyl)acetic acid. This transformation can be achieved using various oxidizing agents, with methods for the oxidation of 2-phenylethanol (B73330) derivatives to phenylacetic acids being well-established in organic synthesis. researchgate.netnih.gov

Following the oxidation of the side chain, the subsequent critical step is the deprotection of the benzyl (B1604629) ethers to reveal the free phenolic hydroxyl groups. This debenzylation is a common transformation and can be accomplished under mild conditions to avoid unwanted side reactions. researchgate.netorganic-chemistry.org The resulting intermediate would be 2-(2,4-dihydroxyphenyl)acetic acid.

The core of the transformation into a phthalocyanine precursor involves the conversion of the catechol-like structure (the 1,2-dihydroxybenzene moiety that would be formed after a hypothetical migration or from a different starting isomer) into a phthalonitrile. A modern and efficient method for this transformation involves a two-step process starting from the catechol. The phenolic hydroxyl groups are first converted into triflate groups. These triflate groups can then be displaced by cyanide ions using a palladium catalyst with zinc cyanide, yielding the desired phthalonitrile. thieme-connect.com This method is advantageous as it proceeds under milder conditions than the traditional Rosenmund-von Braun reaction and is compatible with a wider range of functional groups. thieme-connect.com

Once the substituted phthalonitrile, such as a hypothetical 3,4-dicyano-5-(carboxymethyl)benzene derivative, is synthesized, it can undergo a cyclotetramerization reaction. This is typically carried out in the presence of a metal salt (e.g., zinc chloride, cobalt(II) chloride) in a high-boiling solvent like n-hexanol or dimethylaminoethanol (B1669961) (DMAE). researchgate.netaalto.fi The metal ion acts as a template, organizing four molecules of the phthalonitrile to form the highly stable, 18-π electron phthalocyanine ring system. The resulting phthalocyanine would be peripherally substituted with acetic acid groups, which can enhance its solubility and provide a handle for further functionalization.

The properties of the final phthalocyanine are significantly influenced by the nature of the peripheral substituents. Alkoxy and aryloxy substituents, for instance, are known to affect the electronic absorption spectra and the tendency of the macrocycles to aggregate in solution. acs.orgnih.gov The introduction of bulky groups can improve solubility in organic solvents and prevent the π-π stacking that often quenches the desired photophysical properties. researchgate.net

Table 1: Representative Data for Substituted Phthalocyanines

This table presents typical data for phthalocyanines with peripheral substitutions, illustrating the influence of these groups on their physical and spectroscopic properties. The data is representative of the class of compounds and not directly derived from this compound.

| Compound/Substituent | Metal Center | Q-band λmax (nm) in solution | Key Properties |

| Octa-n-butoxyphthalocyanine nih.gov | Zn | ~750 | Good triplet photosensitizer, high singlet oxygen quantum yield. |

| Alkyl-substituted phenoxy phthalocyanine acs.org | Zn | ~700 | Reduced aggregation, high solubility in organic solvents. |

| Tetra-trimethylsilylphthalocyanine umich.edu | - | ~690 | Soluble in organic solvents due to bulky silyl (B83357) groups. |

| Phthalocyanine tetrasulfonic acid nih.gov | Co | ~680 | Water-soluble, potential for catalytic applications. |

Iv. Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis for Structure Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of 2-(2,4-bis(benzyloxy)phenyl)ethanol. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the two benzyloxy groups typically appear as a multiplet in the range of δ 7.28–7.46 ppm. The protons of the ethanol (B145695) chain, specifically the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH), resonate as a triplet at approximately δ 3.81 ppm, with a coupling constant (J) of 6.5 Hz. The other methylene group protons (-CH₂-Ar) appear as a triplet around δ 2.80 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct peaks for each unique carbon atom, including the aromatic carbons of the phenyl and benzyl (B1604629) groups, the two methylene carbons of the ethanol chain, and the carbons of the benzyloxy groups. For instance, in related benzyl alcohol derivatives, the carbon of the CH₂ group in the benzyl moiety typically appears around 65.17 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.28–7.46 | m | - | Aromatic protons (benzyloxy groups) |

| 3.81 | t | 6.5 | -CH₂OH |

| 2.80 | t | - | Ar-CH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad band in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl (-OH) group of the ethanol moiety. bibliotekanauki.pl

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds of the aromatic rings.

C-H Stretch (Aliphatic): Bands in the range of 2960-2850 cm⁻¹ are indicative of the C-H bonds in the methylene groups of the ethanol chain and benzyloxy groups.

C=C Stretch (Aromatic): Absorptions in the region of 1600-1450 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: The spectrum will show strong C-O stretching vibrations, typically in the 1250-1000 cm⁻¹ range, corresponding to the ether linkages of the benzyloxy groups and the alcohol. researchgate.net

The presence of these characteristic peaks in the FT-IR spectrum provides strong evidence for the structure of this compound. thermofisher.comthermofisher.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In techniques like Electrospray Ionization (ESI-MS), the molecule can be ionized, and its mass-to-charge ratio (m/z) is measured.

For this compound, the molecular weight is 334.4 g/mol . A common fragmentation pattern observed in ESI-MS is the loss of the hydroxyl group, leading to a prominent peak at m/z 211.0, corresponding to the [M-OH]⁺ ion. Other fragments may also be observed, providing additional structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. The UV-Vis spectrum of this compound in a solvent like ethanol would be expected to show absorption bands characteristic of the phenyl and benzyloxy chromophores. Aromatic compounds typically exhibit absorption maxima in the UV region. The introduction of substituents on the phenyl ring can cause shifts in the absorption maxima and changes in their intensities.

Chromatographic Methods for Isolation and Separation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is commonly employed for the analysis of related phenolic compounds. sielc.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For instance, a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid can be effective for separating similar compounds. sielc.com The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The use of a UV detector allows for the sensitive detection of the analyte as it elutes from the column. This method is scalable and can be adapted for preparative separation to isolate pure this compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While a specific, publicly available GC-MS chromatogram and detailed fragmentation analysis for "this compound" are not readily found in the scientific literature, the expected fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as alcohols and benzyl ethers, under electron ionization (EI).

The molecular weight of "this compound" is 334.4 g/mol . Upon entering the mass spectrometer, the molecule would be subjected to electron impact, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that can be used for structural confirmation.

Expected Fragmentation Pattern:

A primary fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. nih.gov For "this compound," this would involve the loss of the terminal CH₂OH group. Another common fragmentation for alcohols is the loss of a water molecule (H₂O). nih.gov

The presence of two benzyloxy groups introduces other likely fragmentation pathways. A very common fragmentation for benzyl ethers is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragment is often the base peak in the mass spectra of benzyl-containing compounds. rsc.org The loss of a benzyloxy radical (C₇H₇O•) would also be an expected fragmentation.

While obtained through Electrospray Ionization Mass Spectrometry (ESI-MS), a different ionization technique, a reported molecular ion peak for a derivative of this compound, [M-OH]⁺, was observed at m/z 211.0, confirming the loss of the hydroxyl group.

A hypothetical table of major expected fragment ions in the electron ionization mass spectrum of "this compound" is presented below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation of Fragment |

|---|---|---|

| 334 | [M]⁺ (Molecular Ion) | [C₂₂H₂₂O₃]⁺ |

| 316 | [M - H₂O]⁺ | [C₂₂H₂₀O₂]⁺ |

| 243 | [M - C₇H₇]⁺ | [C₁₅H₁₅O₃]⁺ |

| 227 | [M - C₇H₇O]⁺ | [C₁₅H₁₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ (Benzyloxy) | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques. This is particularly important for understanding intermolecular interactions that can influence the physical properties of a compound.

While obtaining single crystals of "this compound" suitable for X-ray diffraction may be challenging, the analysis of its crystalline derivatives is a common and effective strategy for unambiguous structural confirmation. The conversion of the alcohol to an ester or ether, or its oxidation to an aldehyde or carboxylic acid, can often yield more readily crystallizable materials.

A relevant example from the literature is the X-ray crystal structure analysis of a related chalcone (B49325), (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. nih.gov This compound shares the bis(benzyloxy)phenyl moiety, and its crystallographic analysis provides insights into the conformational preferences and intermolecular interactions that can be expected for derivatives of "this compound".

In the crystal structure of this chalcone derivative, the phenyl rings of the pendant benzyloxy groups are significantly twisted with respect to the central phenyl ring to which they are attached. nih.gov The crystal packing is stabilized by weak C-H···O and C-H···π interactions. nih.gov

Another pertinent example is the crystal structure of 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one, which also contains benzyloxy groups on a phenyl ring. researchgate.net In this structure, π-π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.7459(16) Å. researchgate.net

The crystallographic data for a representative crystalline derivative containing a bis(benzyloxy)phenyl group is summarized in the table below, based on the published data for (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. nih.gov

| Crystallographic Parameter | Value for (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one nih.gov |

|---|---|

| Chemical Formula | C₃₁H₂₈O₄ |

| Formula Weight | 476.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.931(3) |

| b (Å) | 10.027(2) |

| c (Å) | 17.653(4) |

| β (°) | 108.89(3) |

| Volume (ų) | 2499.1(9) |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.265 |

This type of detailed structural information is invaluable for understanding the molecule's conformation, packing in the solid state, and potential intermolecular interactions, which can ultimately influence its chemical reactivity and biological activity.

V. Computational and Theoretical Chemistry Investigations

Molecular Design and Conformational Analysis

The structural flexibility of 2-(2,4-Bis(benzyloxy)phenyl)ethanol, particularly the rotational freedom of its two benzyloxy groups and the ethanol (B145695) side chain, is crucial for its chemical behavior and biological activity. Computational methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Ab initio and semi-empirical methods are foundational quantum chemical techniques used to predict molecular structures and energies. nih.govresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory, derive results from first principles without using empirical parameters. q-chem.com Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster for larger molecules. nih.gov

For this compound, these calculations can be used to:

Determine Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles for the ground state geometry.

Analyze Conformational Isomers: The orientation of the two large benzyloxy groups and the ethanol chain relative to the central phenyl ring can be systematically varied to locate different conformers (rotamers) and calculate their relative energies. This helps identify the most stable, low-energy structures the molecule is likely to adopt.

Calculate Thermodynamic Properties: Theoretical calculations can estimate thermodynamic quantities such as enthalpy of formation and vibrational frequencies.

While specific ab initio studies on this compound are not prevalent in the literature, the application of these methods would provide a fundamental understanding of its intrinsic structural preferences.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations could be applied to:

Explore Conformational Space: In a simulated solvent environment, MD can reveal the range of accessible conformations, the flexibility of the benzyloxy and ethanol side chains, and the timescales of conformational changes.

Study Solvation: Simulations can model the arrangement of solvent molecules (e.g., water) around the compound, providing insight into its solubility and the specific hydrogen bonds it forms.

Simulate Ligand-Receptor Interactions: If a biological target is known, MD simulations can be used to model the binding process of this compound into the active site of a protein, showing how the ligand adjusts its conformation to fit the binding pocket and the stability of the resulting complex over time. nih.gov

Quantum Chemical Characterization of Electronic Properties

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular forces. Quantum chemical methods, particularly Density Functional Theory (DFT), are the standard for characterizing these features.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. q-chem.comresearchgate.net It has become a leading tool in computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.com DFT calculations can determine the ground-state electronic properties by using functionals of the electron density. researchgate.netresearchgate.net

For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) would yield key data: researchgate.net

Optimized Molecular Geometry: Provides precise bond lengths and angles for the molecule's lowest energy state.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. acs.org

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around oxygen atoms) and electron-poor (positive potential) regions. This is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-O (Ether) Bond Length | Distance between phenyl ring carbon and benzyloxy oxygen | ~1.37 Å |

| C-O-C (Ether) Bond Angle | Angle of the ether linkage | ~118° |

| C-C-O (Ethanol) Bond Angle | Angle of the ethanol side chain attachment | ~110° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~4.5 to 5.5 eV |

Building upon DFT calculations, reactivity descriptors can be computed to provide a quantitative measure of the reactivity of different atomic sites within the molecule.

Fukui Functions: The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. It helps identify the most likely sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.

For this compound, these descriptors would likely predict:

Nucleophilic Attack Sites: The oxygen atoms of the hydroxyl and ether groups would be primary sites for interaction with electrophiles.

Electrophilic Attack Sites: The electron-rich phenyl ring, activated by the alkoxy groups, would be susceptible to attack by electrophiles. The specific carbon atoms (ortho and para to the activating groups) with the highest Fukui function values would be the most reactive.

| Atom/Region | Predicted Reactivity | Governing Feature |

|---|---|---|

| Hydroxyl Oxygen (-OH) | High for Nucleophilic Attack / Hydrogen Bond Donor | Lone pair electrons, electronegativity |

| Ether Oxygens (-O-CH2-) | Moderate for Nucleophilic Attack / Hydrogen Bond Acceptor | Lone pair electrons |

| Central Phenyl Ring | High for Electrophilic Attack | High electron density due to activating groups |

| Benzyl (B1604629) Rings | Moderate for Electrophilic Attack | Standard aromatic reactivity |

In Silico Studies of Intermolecular Interactions

In silico methods are crucial for understanding how this compound interacts with itself in a condensed phase (e.g., crystal packing) or with other molecules, such as biological receptors.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal structure. For molecules containing benzyloxy groups, Hirshfeld analysis reveals the relative importance of different types of non-covalent contacts. Studies on related benzyloxybenzoic acids show that H···H, C···H, and O···H contacts are dominant, often accounting for over 90% of the total interactions on the molecular surface. rsc.org The key interactions for this compound would include:

O-H···O Hydrogen Bonds: Strong interactions involving the ethanol's hydroxyl group.

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds and oxygen atoms. rsc.org

π-π Stacking: Interactions between the aromatic phenyl and benzyl rings.

C-H···π Interactions: An interaction where a C-H bond points towards the face of an aromatic ring. rsc.org

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov Docking algorithms fit the ligand into the receptor's binding site and use a scoring function to estimate the binding affinity. nih.gov For this compound, docking could be used to screen potential protein targets and hypothesize a mechanism of action by identifying key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic interactions with nonpolar pockets) that stabilize the ligand-receptor complex. nih.govtandfonline.com

Computational Prediction of Binding Motifs to Chemical Scaffolds

The identification of how a small molecule like "this compound" might interact with biological macromolecules is a critical step in understanding its potential pharmacological or biochemical roles. Computational methods offer a powerful means to predict these binding motifs. nih.gov

The process typically begins with the generation of a three-dimensional model of the compound. This model can then be used in molecular docking simulations, where it is computationally "placed" into the binding site of a target protein. youtube.comfrontiersin.org The goal of docking is to find the preferred binding orientation and conformation of the small molecule, often referred to as the binding pose. plos.org The stability of these poses is evaluated using scoring functions that estimate the binding affinity. nih.gov

For "this compound," key structural features would be central to its binding profile. The two bulky, hydrophobic benzyloxy groups would likely favor interactions with hydrophobic pockets within a protein's binding site. The terminal ethanol group, with its hydroxyl moiety, can act as a hydrogen bond donor and acceptor, forming specific interactions with polar amino acid residues.

Molecular dynamics (MD) simulations can further refine these predictions. plos.org By simulating the movement of the molecule and the target protein over time, MD can provide a more dynamic and realistic picture of the binding event, including the role of solvent molecules and the flexibility of both the ligand and the receptor. plos.org These simulations can help identify stable binding modes and even uncover cryptic binding sites that are not apparent in the static crystal structure of the protein. plos.org

To illustrate the type of data generated in such a study, the following hypothetical table shows predicted binding affinities of "this compound" to different protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ala527, Leu352 |

| Tyrosine Kinase Src | -7.9 | Leu273, Tyr338, Ala390 |

| Estrogen Receptor Alpha | -9.1 | Leu346, Ala350, Phe404 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical or biological process. atlantis-press.com The fundamental principle is that the reactivity of a molecule is a function of its structural and physicochemical properties. atlantis-press.com

For "this compound," a QSRR study would involve synthesizing a series of derivatives with systematic variations in their structure. For example, the substituents on the phenyl rings of the benzyloxy groups could be altered, or the length of the ethanol chain could be modified. The reactivity of each of these compounds would then be measured experimentally.

The next step involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). atlantis-press.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being a key descriptor. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors and reactivity data are compiled, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity. atlantis-press.comnih.gov A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with desired properties.

A hypothetical QSRR model for a series of derivatives of "this compound" might be represented by an equation like:

Reactivity = a(logP) - b(LUMO) + c(Molecular Volume) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis.

The following table illustrates the kind of data that would be used to develop such a model.

| Compound | logP | LUMO Energy (eV) | Molecular Volume (ų) | Observed Reactivity (k) |

| This compound | 4.5 | -1.2 | 350 | 0.8 |

| Derivative 1 (p-Cl on benzyl) | 5.2 | -1.4 | 365 | 1.2 |

| Derivative 2 (p-OCH3 on benzyl) | 4.3 | -1.1 | 370 | 0.7 |

| Derivative 3 (propyl instead of ethyl) | 4.9 | -1.2 | 365 | 0.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Vi. Emerging Applications in Chemical Research and Materials Science

Contributions to Functional Organic Materials Development

The molecular architecture of 2-(2,4-Bis(benzyloxy)phenyl)ethanol, featuring a flexible ethanol (B145695) side chain and bulky, rigid benzyloxy groups, suggests its potential as a building block for advanced functional materials. These materials derive their properties from the precise arrangement of their molecular components.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their molecules possess a degree of orientational order, which is sensitive to external stimuli, making them crucial for display technologies. While extensive research exists on various molecular cores for liquid crystals, including those based on 2,4-disubstituted benzene (B151609) derivatives researchgate.net, direct integration of this compound into such systems is not prominently documented in publicly available literature.

However, its structure is analogous to precursors used in the synthesis of bent-core or "banana" liquid crystals, which can exhibit unique polar and chiral properties. For instance, related structures based on substituted hydroxybenzoic acid have been investigated for their mesomorphic behavior researchgate.net. The 2,4-disubstitution pattern on the phenyl ring in this compound could, in principle, be modified to create the bent molecular shapes required for such phases. The two benzyloxy groups could also influence the intermolecular interactions and packing, which are critical for the formation and stability of liquid crystalline phases rsc.org.

Phthalocyanines are large, aromatic macrocyclic compounds that are of significant interest for their intense color, stability, and electronic properties, lending them to applications as dyes, catalysts, and chemical sensors. These properties can be fine-tuned by attaching various functional groups to the periphery or to a central metal atom.

Scientific literature describes the synthesis of phthalocyanine (B1677752) derivatives bearing complex phenolic substituents to enhance solubility and introduce specific functionalities researchgate.net. Although there is no direct report of this compound being used in phthalocyanine synthesis, its structure makes it a potential precursor. The terminal ethanol group could be chemically modified to create a reactive site for covalent attachment to a phthalocyanine core. The bulky benzyloxy groups would act as solubilizing and sterically hindering moieties, potentially preventing aggregation and improving the performance of the final material in optical or electronic devices.

Methodological Advancements in Chemical Synthesis

Beyond its potential role in materials science, this compound serves as a key intermediate in multi-step organic synthesis, where its structure facilitates advancements in synthetic strategies.

The development of efficient catalytic systems is a cornerstone of modern chemistry. While this compound is not typically a catalyst itself, its synthesis and transformations can drive the development of new catalytic methods. For instance, the reduction of a precursor like a substituted styrene (B11656) oxide to form a phenylethanol derivative can be achieved through catalytic hydrogenation google.com.

Furthermore, molecules with benzyloxy groups have been incorporated into ligands for metal catalysts. The benzyl (B1604629) groups can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity acs.orgorganic-chemistry.org. Research into the catalytic deprotection of the benzyl groups in this compound, for example, using palladium-catalyzed hydrogenolysis, contributes to the broader field of catalytic methodology organic-chemistry.org.

One of the most significant roles of this compound is in the realm of protecting group chemistry. In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule libretexts.org. The benzyloxy groups on the phenyl ring of the compound are, in fact, benzyl ether protecting groups for the underlying phenol (B47542) functionalities .

The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions, including acidic and basic environments, yet it can be removed under specific, mild conditions uwindsor.ca. This allows for selective deprotection, a crucial strategy in the synthesis of complex natural products and pharmaceuticals uchicago.edu. The primary method for removing benzyl ethers is catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the carbon-oxygen bond to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct organic-chemistry.org.

The presence of two benzyloxy groups in this compound allows it to serve as a synthon for a 2,4-dihydroxyphenylethanol moiety. This is particularly useful when other parts of the molecule are incompatible with free phenolic hydroxyl groups.

| Property | Description | Relevance to this compound |

| Introduction | Benzyl groups are typically introduced by reacting the alcohol or phenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. | The two phenol groups of a precursor are protected as benzyl ethers. |

| Stability | Stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions. | Allows for chemical modifications on the ethanol side chain or other parts of a larger molecule without affecting the protected phenols. |

| Cleavage (Deprotection) | Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). Also susceptible to strong Lewis acids or dissolving metal reduction. | The two hydroxyl groups can be unmasked selectively under mild conditions, yielding the dihydroxy product. |

| Orthogonality | The deprotection conditions for benzyl ethers are different from those of many other common protecting groups (e.g., silyl (B83357) ethers, acetals), allowing for selective removal in a multi-protected molecule. | Enables complex synthetic routes where different hydroxyl groups need to be revealed at different stages of the synthesis. |

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Bis(benzyloxy)phenyl)ethanol, and what critical reaction conditions optimize yield?

The synthesis typically involves benzylation of a dihydroxyphenyl ethanol precursor. For example, 2-(4-hydroxyphenyl)ethanol can undergo benzyl protection using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol/dichloromethane mixtures is critical to isolate the product . Key factors include stoichiometric control of benzylating agents, reaction temperature (80–100°C), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- ¹H NMR : Aromatic protons from benzyloxy groups appear as multiplets at δ 7.28–7.46 ppm, while the ethanol chain protons (CH₂OH) resonate as triplets at δ 3.81 (t, J = 6.5 Hz) and δ 2.80 ppm .

- ESI-MS : The molecular ion peak ([M-OH]⁺) is observed at m/z 211.0, confirming the loss of the hydroxyl group .

- X-ray crystallography : For derivatives, bond lengths (e.g., C=O at 1.228 Å) and π-π stacking interactions (centroid distances ~3.75 Å) provide structural validation .

Q. What are the solubility properties of this compound in common solvents, and how does this influence purification?

The compound is soluble in dichloromethane, ethyl acetate, and methanol but less so in hexane. This polarity gradient facilitates purification via silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization from methanol/DCM mixtures . Insolubility in aqueous NaHCO₃ allows efficient separation during workup .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π-π stacking) influence the crystallographic packing of this compound derivatives?

In related flavone structures, parallel-displaced π-π stacking between benzyloxy-substituted aromatic rings (centroid distance: 3.7459 Å) stabilizes crystal lattices . Such interactions can guide material design by modulating melting points, solubility, and mechanical properties. Researchers should analyze crystallographic data (e.g., symmetry operations, Van der Waals contacts) to predict packing behavior .

Q. What strategies elucidate the reaction mechanism of oxidizing this compound to its corresponding aldehyde?

Controlled oxidation using agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) converts the primary alcohol to an aldehyde without over-oxidation to carboxylic acids . Monitoring via TLC or in-situ ¹H NMR (aldehyde proton at δ 9.73 ppm) confirms conversion . Computational methods (DFT) can model transition states and activation energies for mechanistic insights.

Q. How can computational chemistry predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. For example, elongation of the C=O bond (1.228 Å) in crystallized derivatives correlates with reduced carbonyl reactivity due to intermolecular interactions . Docking studies may predict bioactivity by simulating ligand-receptor binding.

Q. In structure-activity relationship (SAR) studies, how do benzyloxy group modifications affect biological activity?

Positional isomerism (e.g., 2,4- vs. 3,4-substitution) and electron-donating/withdrawing substituents alter antioxidative capacity. For instance, in flavones, increased benzyloxy substitution enhances radical-scavenging activity by stabilizing phenolic radicals . Researchers should synthesize analogs (e.g., methoxy, nitro derivatives) and evaluate bioactivity via assays like DPPH or FRAP .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Key challenges include exothermic benzylation reactions, solvent volume management, and column chromatography scalability. Pilot-scale processes may adopt continuous flow reactors for heat dissipation and switch to solvent recycling or distillation for purification . Process Analytical Technology (PAT) tools (e.g., in-line IR spectroscopy) ensure reaction monitoring and consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.